molecular formula C11H12O B7780896 2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR CAS No. 351041-63-9

2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR

Cat. No.: B7780896
CAS No.: 351041-63-9
M. Wt: 160.21 g/mol
InChI Key: BOCRJYUZWIOMOJ-NTMALXAHSA-N
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Description

2-[1-Phenyl-meth-(Z)-ylidene]-butyraldehyde, AldrichCPR is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group attached to a methylene group, which is further connected to a butyraldehyde moiety. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde typically involves the condensation of benzaldehyde with butyraldehyde under specific reaction conditions. This process can be catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of 2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and controlled temperature and pressure conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-[1-phenyl-meth-(Z)-ylidene]-butyric acid.

    Reduction: Formation of 2-[1-phenyl-meth-(Z)-ylidene]-butanol.

    Substitution: Formation of substituted phenyl derivatives depending on the specific reagents used.

Scientific Research Applications

2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may be mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Methoxy-phenyl)-meth-(Z)-ylidene]-3-methyl-butyraldehyde: Similar structure with a methoxy group on the phenyl ring.

    5-[1-(3-Methyl-4-pyrrolidin-1-yl-phenyl)-meth-(Z)-ylidene]-3-propyl-2-thioxo-imidazolidin-4-one: Contains a pyrrolidinyl group and a thioxo-imidazolidinone moiety.

Uniqueness

2-[1-phenyl-meth-(Z)-ylidene]-butyraldehyde is unique due to its specific (Z)-configuration and the presence of both phenyl and butyraldehyde groups

Properties

IUPAC Name

(2Z)-2-benzylidenebutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCRJYUZWIOMOJ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C1=CC=CC=C1)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351041-63-9, 28467-92-7
Record name alpha-Ethylcinnamaldehyde, (Z)-
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Record name Butanal, 2-(phenylmethylene)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38977
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanal, 2-(phenylmethylene)-
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Record name α-ethylcinnamaldehyde
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Record name .ALPHA.-ETHYLCINNAMALDEHYDE, (Z)-
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Synthesis routes and methods

Procedure details

30.0 mL Benzaldehyde was dissolved in 150 mL EtOH and cooled with an ice bath. Added was 5.01 mL 45% KOH (0.2 equiv.), followed by dropwise addition of 16.5 mL butyraldehyde. The mixture was stirred for 3 days at room temperature, acidified with 1M HCl and extracted with ether. The organic layer was dried over Na2SO4, filtrated and concentrated in vacuo. Vacuum distillation yielded 20.4 g of a yellow fluid (78-82° C., 0.6 mbar) containing 70% of the desired product. This material was used in subsequent steps without further purification. Characteristic signals in 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.5 Hz, 3H), 2.57 (q, J=7.5 Hz, 1H), 7.22 (s, 1H), 9.56 (s, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
desired product
Yield
70%

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